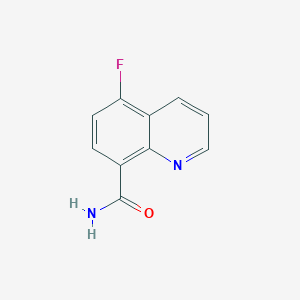

5-Fluoroquinoline-8-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7FN2O |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

5-fluoroquinoline-8-carboxamide |

InChI |

InChI=1S/C10H7FN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |

InChI Key |

IKKJBWHFGIQDBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(=O)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Fluoroquinoline 8 Carboxamide

Advanced Synthetic Routes to the 5-Fluoroquinoline-8-carboxamide Core

The construction of the this compound backbone can be achieved through several advanced synthetic strategies. These methods are designed to efficiently assemble the bicyclic quinoline (B57606) system with the desired fluorine and carboxamide substituents.

Pfitzinger Reaction-Based Approaches

The Pfitzinger reaction is a classical and versatile method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net It involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.org The reaction proceeds through the hydrolysis of the isatin's amide bond, followed by the formation of an imine and subsequent cyclization and dehydration to yield the quinoline ring. wikipedia.org While the traditional Pfitzinger reaction yields a carboxylic acid at the 4-position, modifications of this reaction can be envisioned to produce the 8-carboxamide derivative. researchgate.netcapes.gov.brcambridge.org

A modified Pfitzinger approach could potentially be utilized for the synthesis of quinoline-4-carboxamides in a one-step cascade process. This would involve the reaction of N-vinylisatins, which could lead to the formation of the quinoline ring and the amide bond simultaneously. researchgate.net

Multi-Step Convergent and Divergent Synthesis Strategies

The synthesis of this compound can also be approached using multi-step convergent and divergent strategies. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the later stages. For instance, a suitably substituted aniline (B41778) derivative could be condensed with a fragment that will form the pyridine (B92270) ring of the quinoline system.

A divergent approach would start from a common intermediate that is then elaborated into various derivatives. For example, a key intermediate like 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be synthesized on a large scale. mdpi.com The nitro group at the 8-position facilitates the nucleophilic substitution at the C-7 position. mdpi.com This intermediate can then be subjected to a series of reactions to introduce the desired carboxamide at position 8 and the fluorine at position 5.

Green Chemistry Applications in Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. sruc.ac.ukijbpas.com Green chemistry principles focus on the use of less hazardous chemicals, renewable feedstocks, and processes that minimize waste. ijbpas.com For the synthesis of fluoroquinolone derivatives, green approaches such as microwave-assisted synthesis and the use of recyclable catalysts in aqueous media have been explored. sruc.ac.ukijbpas.com These methods often lead to higher yields, shorter reaction times, and simpler work-up procedures. sruc.ac.uk While specific examples for this compound are not detailed in the provided results, the general trend in fluoroquinolone synthesis points towards the adoption of these greener methodologies. sruc.ac.ukijbpas.com

Derivatization Strategies and Functionalization at Key Positions

Once the this compound core is synthesized, further modifications can be introduced to fine-tune its properties. Derivatization at key positions of the quinoline ring is a common strategy in medicinal chemistry.

Modifications at the N-1 Position of the Quinoline Ring

The nitrogen atom at the N-1 position of the quinoline ring is a common site for modification. Alkylation and acylation reactions can be readily performed at this position. quimicaorganica.org The introduction of different alkyl or aryl groups at the N-1 position can significantly influence the biological activity of quinolone derivatives. tandfonline.com For instance, studies on other quinolone derivatives have shown that N-1 substitution with groups like cyclopropyl (B3062369) can be crucial for their therapeutic effects. nih.gov The nature of the substituent at N-1 can impact factors like potency and selectivity. nih.gov

A variety of alkylating agents can be used for N-alkylation, and the reaction conditions can be controlled to favor N-alkylation over O-alkylation in cases where a tautomeric hydroxyl group is present. researchgate.net Reductive alkylation of quinolines to N-alkyl tetrahydroquinolines has also been demonstrated, offering another route for modification at the N-1 position. acs.org

Substitutions and Functionalization at the C-2 Position

The C-2 position of the quinoline ring is another key site for functionalization. Direct C-H functionalization of quinoline N-oxides has emerged as a powerful tool for introducing various substituents at the C-2 position. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to 2-substituted quinolines. rsc.org

Methods have been developed for the C-2 amination, alkylation, and alkynylation of quinoline N-oxides. rsc.orgacs.org For example, a metal-free, one-pot methodology allows for the C-2 selective amination and alkylation of quinoline N-oxides at room temperature. rsc.org Similarly, a deoxygenative alkynylation of quinoline N-oxides provides access to 2-alkynyl quinolines. acs.org Furthermore, quinoline N-oxides can be converted to quinoline-2-thiones through a regioselective deoxygenative C-H/C-S functionalization. organic-chemistry.org These strategies highlight the versatility of the C-2 position for introducing diverse functional groups.

Data Tables

Table 1: Key Synthetic Reactions for Quinoline Core Synthesis

| Reaction Name | Description | Key Reactants |

| Pfitzinger Reaction | Condensation reaction to form quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net | Isatin, Carbonyl compound, Base wikipedia.org |

| Modified Pfitzinger Reaction | A variation to potentially synthesize quinoline-4-carboxamides directly. researchgate.net | N-Vinylisatins researchgate.net |

Table 2: Common Derivatization Strategies for the Quinoline Ring

| Position | Type of Modification | Reagents/Methods |

| N-1 | Alkylation/Acylation | Alkyl halides, Acyl chlorides quimicaorganica.org |

| N-1 | Reductive Alkylation | Aldehydes, Hantzsch ester, Boronic acid catalyst acs.org |

| C-2 | Amination/Alkylation (from N-oxide) | Ammonia, Amines, Active methylene (B1212753) compounds rsc.org |

| C-2 | Alkynylation (from N-oxide) | Terminal alkynes acs.org |

| C-2 | Thionation (from N-oxide) | Thiourea, Triflic anhydride (B1165640) organic-chemistry.org |

Strategic Modifications of the Carboxamide Group at C-8

Researchers have explored the synthesis of fluoroquinolone-3-carboxamide amino acid conjugates through molecular hybridization. nih.gov This approach utilizes benzotriazole (B28993) chemistry to create hybrid molecules, which have demonstrated selective activity against certain bacterial strains like E. coli. nih.gov Interestingly, the presence of a protecting group on the amino acid component was found to diminish the antibacterial efficacy. nih.gov

Further synthetic endeavors have involved the conversion of the C-3 carboxylic acid into various heterocyclic systems. nih.gov These transformations, which include substitution and cyclization reactions, can significantly alter the biological activity of the parent molecule. nih.gov For instance, the synthesis of quinoline-carboxamides based on methylated aminoesters has been achieved through a coupling reaction between 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and different amino esters in a basic medium. medjchem.com

Fluorine Atom at C-5 Position

The introduction of a fluorine atom at the C-5 position of the quinolone ring is a strategic decision in medicinal chemistry, known to enhance metabolic stability and binding affinity. tandfonline.comresearchgate.net While many therapeutic fluoroquinolones lack a substituent at this position, small groups like methyl or amino have been shown to increase activity against Gram-positive bacteria. nih.gov

The high strength of the carbon-fluorine (C-F) bond contributes to the metabolic inertness of the molecule. tandfonline.com This stability allows the fluorinated compound to enter active sites without undergoing metabolic breakdown. tandfonline.com Furthermore, the electronegativity of fluorine alters the electron distribution within the molecule, which can impact its pKa, dipole moment, and chemical stability. tandfonline.com This alteration can reduce the basicity of the compound, potentially leading to improved bioavailability through better membrane permeation. tandfonline.com

Exploration of Substituents at C-6 and C-7 Positions

The C-6 and C-7 positions of the fluoroquinolone scaffold are pivotal for antibacterial activity and spectrum. The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class, significantly enhancing their potency and cell penetration. nih.govtandfonline.com This substitution has been shown to improve gyrase-complex binding by a significant margin. tandfonline.com

The substituent at the C-7 position profoundly influences the potency, spectrum of activity, and pharmacokinetics. nih.gov Modifications at this position are thought to directly interact with DNA gyrase. nih.gov A variety of substituents have been investigated, including:

Cyclic Amines: The introduction of cyclic amino groups at C-7 is a common strategy. For instance, N-carboxymethyl-substituted fluoroquinolone acid derivatives have been synthesized and show promise. researchgate.net

Primary Amines: While historically less explored due to perceived lower activity, recent research has shown that derivatives with substituted primary amines can be potent antimicrobial agents. mdpi.com The 8-nitro group on the quinolone ring facilitates the addition of weak nucleophiles like primary amines at the C-7 position. mdpi.com

Heterocyclic Rings: Medium-sized (5- and 6-membered) N-heterocyclic rings at C-7 have contributed significantly to antibacterial activity. mdpi.com Larger groups, however, tend to lead to less active compounds. mdpi.com

| Position | Substituent | Impact on Activity |

| C-6 | Fluorine | Enhances antibacterial activity and cell penetration nih.govtandfonline.com |

| C-7 | Cyclic Amines | Modulates antibacterial potency researchgate.net |

| C-7 | Primary Amines | Can lead to potent antimicrobial agents mdpi.com |

| C-7 | 5- or 6-membered N-heterocycles | Significantly contributes to antibacterial activity mdpi.com |

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic moieties into the fluoroquinolone structure is a key strategy for developing new therapeutic agents. These additions can occur at various positions, but modifications at C-7 and C-3 have been particularly fruitful.

Five-membered heterocycles are frequently employed in drug design to optimize potency, selectivity, and pharmacokinetic properties. nih.gov These rings, containing one to four heteroatoms such as nitrogen, oxygen, or sulfur, can act as pharmacophores, influencing the biological activity of the resulting hybrid molecule. nih.gov For example, the introduction of heterocycles at the C-7 position of fluoroquinolones has been a successful approach to enhance antimicrobial effects. mdpi.com

The carboxylic acid group at C-3 can also be chemically modified to form various heterocyclic systems, leading to changes in the primary activity of the molecule. nih.gov For instance, norfloxacin's carboxylic group has been modified with five-membered heterocycles to create new compounds with antibacterial, antifungal, and antiviral activities. nih.gov

Synthesis of Metalloantibiotic Complexes and Coordination Chemistry

The ability of quinolones to chelate metal ions is a well-established characteristic, stemming from the presence of the carboxylic acid at the C-3 position and the carbonyl oxygen at the C-4 position. nih.govnih.gov This has led to the development of metalloantibiotics, where fluoroquinolones are complexed with transition metal ions such as zinc, copper, cobalt, and nickel. nih.gov This strategy is being explored to counteract bacterial resistance. nih.gov

In these complexes, the fluoroquinolone can act as a bidentate, unidentate, or bridging ligand. nih.gov The coordination geometry can vary, with some copper complexes adopting a distorted square pyramidal geometry. nih.gov In such cases, the base of the pyramid is formed by two oxygen atoms from the fluoroquinolone and two nitrogen atoms from another bidentate ligand, with a water molecule often occupying the axial position. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of 5-Fluoroquinoline-8-carboxamide in solution. Both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to assign all proton and carbon signals.

In ¹H NMR spectra, the aromatic protons of the quinoline (B57606) ring and the protons of the carboxamide group exhibit characteristic chemical shifts and coupling constants. The fluorine substituent at the C-5 position induces observable coupling with neighboring protons, providing key structural information. The chemical shifts of protons on the quinoline ring are influenced by the electronic effects of both the fluorine atom and the carboxamide group. nih.govsrce.hr

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbon directly bonded to the fluorine atom (C-5) shows a characteristic large one-bond C-F coupling constant, a definitive indicator of its position. The carbonyl carbon of the carboxamide group and the carbons of the quinoline ring resonate at distinct chemical shifts, further confirming the molecular structure. nih.govsrce.hr Two-dimensional NMR experiments, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in correlating proton and carbon signals, allowing for the complete and unambiguous assignment of the entire molecular framework.

Table 1: Representative ¹H and ¹³C NMR Data for Fluoroquinolone Scaffolds (Note: Specific data for this compound is not publicly available. The following table presents typical chemical shift ranges for related fluoroquinolone structures.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | 8.6 - 9.0 | - |

| H3 | 7.0 - 7.5 | - |

| H4 | 7.8 - 8.2 | - |

| H6 | 7.2 - 7.6 | - |

| H7 | 7.0 - 7.4 | - |

| -CONH₂ | 7.5 - 8.5 (broad) | - |

| C2 | 145 - 150 | |

| C3 | 110 - 120 | |

| C4 | 175 - 180 | |

| C4a | 135 - 140 | |

| C5 | 150 - 155 (with C-F coupling) | |

| C6 | 115 - 125 (with C-F coupling) | |

| C7 | 140 - 145 | |

| C8 | 125 - 130 | |

| C8a | 120 - 125 | |

| C=O (carboxamide) | - | 165 - 170 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions within the quinoline ring system and the carboxamide group. researchgate.net

The quinoline core, being an aromatic system, exhibits strong absorption in the UV region. The presence of the fluorine atom and the carboxamide group as substituents can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε). These shifts, known as bathochromic (red shift) or hypsochromic (blue shift) shifts, are dependent on the electronic nature of the substituents and their interaction with the chromophore. nih.gov The overlapping spectra of multiple components in a mixture can be resolved using chemometric techniques to enhance selectivity and accuracy. nih.gov

Table 2: Typical UV-Vis Absorption Maxima for Fluoroquinolone Derivatives (Note: Specific data for this compound is not publicly available. The following table presents typical absorption ranges for related compounds.)

| Compound Type | Absorption Maxima (λ_max) (nm) |

| Fluoroquinolones | 270 - 290 |

| Fluoroquinolones | 310 - 340 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and analyzing the vibrational modes of this compound.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds. Key vibrational modes include:

N-H stretching: The carboxamide group exhibits N-H stretching vibrations, typically in the range of 3100-3500 cm⁻¹.

C=O stretching: The carbonyl group of the carboxamide shows a strong absorption band around 1650-1680 cm⁻¹. researchgate.net

C-F stretching: The carbon-fluorine bond gives rise to a characteristic absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹. ajabs.org

Aromatic C-H and C=C stretching: The quinoline ring shows characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. Characteristic Raman peaks for fluoroquinolones include those for the pyridone nucleus, and the C-F bond. researchgate.net The fully symmetric vibrational mode of the C-F bond is often observed in the Raman spectrum. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxamide | N-H stretch | 3100 - 3500 |

| Carboxamide | C=O stretch | 1650 - 1680 |

| Aromatic Ring | C=C stretch | 1400 - 1600 |

| Fluoro-substituent | C-F stretch | 1000 - 1400 |

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Using soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is readily observed, confirming the molecular mass. researchgate.net

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion to produce a series of daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For quinolone antibiotics, common fragmentation pathways include the loss of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺). researchgate.netnih.gov The specific fragmentation of the carboxamide side chain and the fluoroquinoline core provides valuable structural information. researchgate.net

X-ray Crystallography and Powder Diffraction Studies

X-ray diffraction methods provide definitive information about the solid-state structure of this compound.

Single Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Growing a suitable single crystal of this compound allows for its complete three-dimensional structure to be determined with high precision using single-crystal X-ray diffraction. This technique provides accurate bond lengths, bond angles, and torsion angles. It also reveals the conformation of the molecule and the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Powder X-ray Diffraction (XRD) for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable tool for the characterization of the crystalline form of this compound. nitrkl.ac.in The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline phase. farmaceut.orgnih.gov This technique is crucial for identifying different polymorphic forms of the compound, which can have different physical properties. nitrkl.ac.innih.gov The experimental powder pattern can be compared to a pattern simulated from single-crystal X-ray diffraction data to confirm phase purity. nih.gov

Fluorescence Spectroscopy for Conformational Dynamics and Interactions

Fluorescence spectroscopy is a highly sensitive and non-invasive technique extensively utilized to probe the structural dynamics and intermolecular interactions of fluorescent molecules. For compounds built upon the quinoline scaffold, this method provides valuable insights into their behavior in various chemical and biological environments. The intrinsic fluorescence of the quinoline ring system, while modest, is highly susceptible to modulation by substituent groups and its immediate surroundings. This sensitivity makes quinoline derivatives, such as this compound, potential candidates for detailed spectroscopic investigation.

The photophysical properties of a fluorophore, including its excitation and emission wavelengths, quantum yield, and fluorescence lifetime, are influenced by factors such as solvent polarity, hydrogen bonding capabilities, and specific interactions with other molecules. capes.gov.brresearchgate.net Consequently, changes in the fluorescence signal can be correlated with conformational changes of the molecule or its binding to target structures like proteins or metal ions.

Hypothesized Spectroscopic Properties

Based on the analysis of related quinoline compounds, a set of hypothetical photophysical parameters for this compound in different solvent environments can be proposed. The electron-withdrawing fluorine at the 5-position and the carboxamide group at the 8-position are expected to create a specific electronic environment that dictates its fluorescent behavior. The carboxamide group, in particular, may lead to enhanced fluorescence compared to the unsubstituted quinoline due to the potential for intramolecular charge transfer (ICT) and the inhibition of non-radiative decay pathways. nih.gov

The following interactive table presents hypothetical spectroscopic data for this compound, extrapolated from known values for substituted quinolines.

| Solvent | Dielectric Constant (ε) | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |

| Dioxane | 2.2 | 320 | 385 | 5635 | 0.15 |

| Chloroform (B151607) | 4.8 | 322 | 395 | 6380 | 0.12 |

| Acetonitrile (B52724) | 37.5 | 325 | 410 | 7330 | 0.08 |

| Water | 80.1 | 330 | 440 | 8840 | 0.03 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on general trends observed for substituted quinolines.

Conformational Dynamics and Environmental Sensing

For example, in a non-polar environment, the molecule might adopt a more rigid conformation, leading to higher fluorescence intensity. In polar or hydrogen-bonding solvents like water, quenching of fluorescence is often observed for related aminoquinolines, a phenomenon attributed to hydrogen bonding in the excited state which promotes non-radiative decay pathways. capes.gov.brresearchgate.net This suggests that this compound could act as a probe for local polarity and hydrogen-bonding capacity.

Probing Intermolecular Interactions

Fluorescence spectroscopy is also exceptionally well-suited for monitoring intermolecular interactions. The binding of this compound to a larger molecule, such as a protein or nucleic acid, would restrict its rotational freedom and alter the local environment of the quinoline ring, leading to changes in fluorescence anisotropy and intensity.

Fluorescence Quenching and Enhancement: Interaction with specific residues in a protein's binding pocket or with metal ions can lead to either quenching (decrease) or enhancement (increase) of the fluorescence signal. Quenching can occur through various mechanisms, including photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). Conversely, if binding shields the fluorophore from solvent quenching or locks it in a more emissive conformation, fluorescence enhancement may occur. Studies on 8-amidoquinoline derivatives have shown that interactions can disrupt intramolecular quenching processes, leading to a significant increase in fluorescence emission. nih.gov

Spectral Shifts: The binding event can also cause a shift in the emission maximum (a blue or red shift), reflecting the change in the polarity of the microenvironment around the fluorophore. A blue shift typically indicates a transition to a more non-polar environment, such as the hydrophobic interior of a protein.

The table below illustrates hypothetical changes in the fluorescence of this compound upon interaction with a generic binding partner (e.g., a protein) or a quencher.

| Condition | Emission Max (λ_em, nm) | Relative Fluorescence Intensity (%) | Fluorescence Lifetime (τ, ns) |

| In Aqueous Buffer | 440 | 100 | 1.5 |

| + Binding Protein | 425 | 180 | 3.0 |

| + Metal Ion Quencher (e.g., Cu²⁺) | 440 | 20 | 0.3 |

Note: This data is hypothetical and serves to illustrate potential changes upon interaction, based on principles of fluorescence spectroscopy and data from related quinoline-based sensors.

These examples demonstrate the potential utility of this compound as a fluorescent probe. By monitoring its spectroscopic signals, researchers could gain detailed insights into its conformational states and its interactions with various biological targets, which is crucial for understanding its mechanism of action at a molecular level.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. nih.gov It is widely applied to predict various molecular properties, including geometric and electronic structures, which are crucial for understanding chemical reactivity and stability. irjweb.comresearchgate.net For fluoroquinolone compounds, DFT calculations are routinely performed using functionals like B3LYP combined with basis sets such as 6–311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govirjweb.com

Electronic Structure Analysis: HOMO-LUMO Energies and Energy Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing the electronic properties and reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy corresponds to its electron-accepting ability. researchgate.net The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. irjweb.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required for electronic excitation. irjweb.com In contrast, a large gap indicates high stability. schrodinger.com For instance, DFT calculations on the related antibiotic sparfloxacin (B39565) revealed a HOMO-LUMO energy gap of 4.314 eV, indicating significant stability. Theoretical studies on other fluoroquinolones like ciprofloxacin (B1669076) and norfloxacin (B1679917) have also been used to calculate these gaps, providing a basis for comparing reactivity. researchgate.net For 5-fluoroquinoline-8-carboxamide, a similar moderate energy gap would be expected, reflecting the inherent stability of the quinoline (B57606) scaffold.

Interactive Table 1: Representative HOMO-LUMO Energy Gaps of Related Compounds

| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| Sparfloxacin | DFT/B3LYP | - | - | 4.314 | schrodinger.com |

| Triazine Derivative | DFT/B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |

| ETP5C | DFT/B3LYP/6–311++G(d,p) | - | - | 4.6255 |

Note: Data for this compound is not available and is represented here by analogous compounds.

Quantum Mechanical Calculations of Molecular Properties (e.g., Ionization Potential, Electron Affinity)

Quantum mechanical calculations allow for the determination of several key molecular properties that describe chemical reactivity. Based on the HOMO and LUMO energies obtained from DFT, other global reactivity descriptors can be calculated: researchgate.net

Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. It can be approximated as IP ≈ -E_HOMO .

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is approximated as EA ≈ -E_LUMO .

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (IP + EA) / 2 .

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (IP - EA) / 2 . A larger HOMO-LUMO gap corresponds to greater hardness. irjweb.com

These parameters are crucial for predicting how a molecule like this compound would behave in a biological system, including its tendency to participate in charge-transfer interactions. researchgate.net

Conformational Analysis and Stability Predictions

Conformational analysis using DFT helps identify the most stable three-dimensional structure of a molecule by finding the geometry with the minimum energy. For fluoroquinolone derivatives, the quinolone ring system is generally planar. The orientation of substituents, such as the carboxamide group at position 8, is critical for biological activity. DFT studies on related quinolone carboxylic acid derivatives show that intramolecular hydrogen bonds can play a significant role in stabilizing specific conformations. It is predicted that the carboxamide group in this compound would likely exhibit a coplanar arrangement with the quinoline core to maximize stability.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is vital for understanding the mechanism of action of drugs like fluoroquinolones, which target essential bacterial enzymes. nih.govacs.org

Prediction of Binding Modes with Bacterial Topoisomerases (DNA Gyrase, Topoisomerase IV)

The primary antibacterial targets for fluoroquinolones are two type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govwikipedia.org These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Docking simulations of fluoroquinolones like ciprofloxacin into the active site of DNA gyrase (e.g., from S. aureus, PDB: 2XCT or 5CDQ) reveal a consistent binding mode. nih.gov

The general mechanism involves the quinolone molecule intercalating into the DNA that has been cleaved by the enzyme. The drug then stabilizes the enzyme-DNA complex, preventing the re-ligation of the DNA strands and blocking the progression of the replication fork. nih.govnih.gov It is hypothesized that this compound would adopt a similar binding pose, positioning its core quinoline structure within the DNA cleavage site, stabilized by interactions with both the enzyme and the DNA itself.

Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The stability of the ligand-target complex is determined by a network of non-covalent interactions. For fluoroquinolones, these interactions are well-characterized through docking studies and include:

Hydrogen Bonding: Docking studies show that fluoroquinolones form crucial hydrogen bonds with amino acid residues in the quinolone resistance-determining region (QRDR) of the GyrA and ParC subunits. Key residues often involved include serine (e.g., Ser83) and aspartate or glutamate (B1630785) (e.g., Asp87). nih.gov These interactions are often mediated by a water-metal ion bridge, typically involving a magnesium (Mg²⁺) ion. nih.gov

Pi-Stacking (π-π Interactions): The aromatic quinolone ring system frequently engages in π-π stacking interactions with the DNA bases at the site of cleavage. nih.gov This interaction is fundamental to the intercalating mechanism of these drugs and contributes significantly to binding affinity.

The carboxamide group of this compound would be expected to participate as a hydrogen bond donor and/or acceptor, while the fluoroquinoline core would engage in the critical π-stacking interactions, consistent with the established mechanism of this class of inhibitors.

Interactive Table 2: Predicted Ligand-Protein Interactions for a Fluoroquinolone with DNA Gyrase

| Interaction Type | Ligand Group | Protein/DNA Moiety | Key Residues/Bases | Source |

| Hydrogen Bonding | Carboxylate/Carbonyl | GyrA subunit residues | Ser83, Asp87 | nih.gov |

| Metal Ion Bridge | Carboxylate/Carbonyl | Water-coordinated Mg²⁺ | GyrA (e.g., Asp87) | nih.gov |

| Pi-Stacking | Quinolone Ring | DNA Bases | Guanine, Cytosine | nih.gov |

Note: This table represents a generalized interaction model for fluoroquinolones based on studies of compounds like ciprofloxacin.

Binding Energy Calculations

Binding energy calculations are crucial for estimating the affinity of a ligand for its protein target. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to compute the binding free energy between a protein and a ligand. researchgate.net These calculations provide a quantitative measure of the stability of the protein-ligand complex. For the broader fluoroquinolone class, these calculations have been instrumental in understanding interactions with target enzymes like DNA gyrase and topoisomerase IV. nih.gov However, specific binding energy values for the this compound complex with any biological target are not reported in the reviewed literature.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time, offering a powerful tool to study ligand-target interactions, conformational changes, and stability.

Simulation of Ligand-Target Complexes and Dynamic Behavior

For fluoroquinolones, MD simulations are used to analyze the stability of the compound within the binding site of its target protein. mdpi.com Researchers often analyze metrics such as the root-mean-square deviation (RMSD) to assess the stability of the protein-ligand complex. While numerous studies have performed MD simulations on complexes of common fluoroquinolones like ciprofloxacin with DNA gyrase, nih.gov no such simulations have been published for this compound.

Investigation of Permeation Mechanisms across Biological Membranes

The ability of an antibiotic to permeate bacterial cell membranes is critical to its function. Computational studies on other fluoroquinolones have investigated their translocation through bacterial porin channels, revealing the free energy barriers associated with this process. nih.gov These simulations help to understand mechanisms of influx and efflux, which are key factors in bacterial resistance. There is currently no available research detailing the permeation mechanisms of this compound across any biological membrane.

Analysis of Conformational Stability and Flexibility

The conformation of a molecule can significantly impact its biological activity. Conformational analysis helps identify the most stable three-dimensional structures of a compound. For the fluoroquinolone class, such studies have been performed to understand how different substituents affect the molecule's shape and, consequently, its interaction with target sites. mdpi.com Specific conformational stability and flexibility analyses for this compound are absent from the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity.

Development of Predictive Models for Biological Activities

In the field of fluoroquinolones, QSAR studies have been employed to design new derivatives with potentially enhanced activity or improved properties. iosrjournals.org These models use calculated molecular descriptors to predict the biological activity of novel, unsynthesized compounds. This approach helps in prioritizing which derivatives to synthesize and test. A search for QSAR models specifically developed for or including this compound yielded no results.

In-Depth Analysis of this compound: A Computational Perspective

While the quinoline scaffold and its derivatives are of significant interest in medicinal chemistry, specific computational and theoretical investigations focused solely on this compound are not extensively detailed in publicly available research. However, by examining studies on analogous structures, we can infer the methodologies and types of structural descriptors that would be crucial in its computational analysis.

Computational chemistry provides invaluable tools for understanding the structural and electronic properties of molecules like this compound, predicting their behavior, and guiding the design of new derivatives with enhanced activities.

Key structural descriptors are quantitative values derived from the molecular structure that are critical for its biological activity. For quinoline carboxamides, these descriptors often relate to their electronic and steric properties, which govern interactions with biological targets.

In studies of related quinoline derivatives, several types of descriptors have been identified as significant. For instance, in an analysis of quinoline-6-carboxamide (B1312354) derivatives as P2X7R antagonists, structure-activity relationships revealed that the nature of linkages (e.g., sulfonate and amide) and functional group substitutions significantly influence inhibitory potential nih.gov. While this study did not focus on the 5-fluoro-8-carboxamide isomer, it highlights the importance of the carboxamide linkage.

For this compound, key descriptors would likely include:

Electronic Properties : The fluorine atom at the 5-position and the carboxamide group at the 8-position significantly alter the electron distribution of the quinoline ring system. Descriptors such as electrostatic potential, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would be critical. The fluorine atom, being highly electronegative, acts as a hydrogen bond acceptor and can influence metabolic stability and binding affinity.

Steric and Topological Descriptors : The size, shape, and flexibility of the molecule are crucial. Descriptors like molecular weight, molar refractivity, and topological polar surface area (TPSA) would be calculated. The TPSA is particularly important for predicting cell permeability.

Lipophilicity : The partition coefficient (logP) is a key determinant of a molecule's pharmacokinetic profile. The presence of the fluorine atom can increase lipophilicity, potentially affecting how the compound interacts with biological membranes.

A theoretical investigation into quinoline derivatives as potential acetylcholinesterase inhibitors utilized docking scores (ΔG_B) as a primary descriptor to quantify binding affinity nih.gov. This suggests that for this compound, descriptors derived from molecular docking simulations against a specific protein target would be paramount in defining its structure-activity relationship.

| Docking-Derived | Binding Affinity (ΔG_B) | Predicts the strength of interaction with a biological target. |

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful computational technique used to correlate the biological activity of a set of compounds with their 3D structural properties. This method generates predictive models that can guide the synthesis of more potent molecules. The general workflow involves aligning a series of structurally related molecules and calculating steric and electrostatic fields around them.

While a specific 3D-QSAR study for a series containing this compound is not documented in the provided search results, the methodology is well-established for related compounds. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for various classes of compounds, including flavonoids and other heterocyclic systems acs.org.

A typical 3D-QSAR study on a series of quinoline-8-carboxamide (B1604842) analogs would involve:

Selection of a Training Set : A group of molecules with known biological activities (e.g., IC₅₀ values) would be chosen.

Molecular Modeling and Alignment : 3D structures of the compounds would be generated and aligned based on a common scaffold, such as the quinoline-8-carboxamide core.

Calculation of Molecular Fields :

CoMFA : Calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields at various grid points surrounding the aligned molecules.

CoMSIA : In addition to steric and electrostatic fields, it calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed analysis.

Statistical Analysis : Partial least squares (PLS) regression is used to create a mathematical model correlating the variations in the calculated fields with the variations in biological activity.

Model Validation : The predictive power of the model is assessed using statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred) from an external test set of compounds.

Contour Map Visualization : The results are visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a green contour in a CoMFA steric map would indicate that bulkier substituents are favored in that region for higher activity.

In a study on quinoline-based PARP inhibitors, computer-aided drug design, which includes 3D-QSAR principles, was instrumental in developing novel potent compounds umanitoba.ca. Similarly, structure-activity studies on cathepsin K inhibitors have utilized molecular modeling to understand how different substituents on a core structure, including quinoline-8-carboxamide, affect selectivity and potency acs.org. These examples underscore the utility of 3D-QSAR in optimizing lead compounds within a chemical series.

Molecular Mechanisms of Action and Biological Interactions

Interactions with Bacterial Type II Topoisomerases

The core mechanism of action for quinolones involves the disruption of the catalytic cycle of type II topoisomerases. nih.govnih.gov These enzymes function by creating transient double-strand breaks in the DNA, allowing another segment of DNA to pass through the gap, and then resealing the break. nih.govnih.gov Quinolones interfere with the re-ligation step of this process, leading to the accumulation of toxic protein-linked DNA breaks.

DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA, a process vital for initiating DNA replication and relieving the torsional stress that arises ahead of the replication fork. youtube.comd-nb.info Fluoroquinolones inhibit DNA gyrase by binding to the complex formed between the enzyme and DNA. youtube.comyoutube.com This binding action stabilizes the transient state where the DNA is cleaved, preventing the enzyme from resealing the break. nih.govyoutube.com This inhibition effectively halts DNA replication and transcription, leading to bacterial cell death. For many Gram-negative bacteria, DNA gyrase is considered the primary target of fluoroquinolone action. nih.govyoutube.comyoutube.com

Topoisomerase IV is another essential type II topoisomerase, structured as a ParC₂ParE₂ heterotetramer, with ParC and ParE being homologous to GyrA and GyrB, respectively. nih.gov Its primary role is in the decatenation, or unlinking, of newly replicated daughter chromosomes following a round of DNA replication, which is a critical step for proper chromosome segregation into daughter cells. youtube.comnih.gov Similar to its action on DNA gyrase, 5-Fluoroquinoline-8-carboxamide is expected to inhibit topoisomerase IV by trapping the enzyme-DNA cleavage complex. nih.govresearchgate.net In many Gram-positive bacteria, topoisomerase IV is the main target for fluoroquinolones. nih.govyoutube.comyoutube.com Some newer generation quinolones exhibit potent dual-targeting capabilities, inhibiting both enzymes with similar efficacy. nih.gov

The antibacterial effect of quinolones is not due to the inhibition of the enzyme in its free state but rather through the formation of a stable ternary complex consisting of the topoisomerase, the DNA substrate, and the quinolone molecule. nih.govnih.gov The quinolone intercalates into the DNA at the site of the double-strand break, acting as a molecular wedge that prevents the enzyme from resealing the cleaved DNA strands. nih.govnih.gov X-ray crystallography studies have shown that fluoroquinolone molecules bind at the interface between the DNA and the enzyme through a series of non-covalent interactions, effectively stabilizing the cleavage complex and preventing the completion of the catalytic cycle. nih.gov This stabilization is a cooperative process, where the drug binds more effectively to the enzyme-DNA complex than to either component alone. acs.org

The stabilization of the topoisomerase-DNA-quinolone ternary complex has immediate and severe consequences for the bacterial cell. These trapped complexes act as physical roadblocks on the chromosome, obstructing the progression of the DNA replication machinery, known as the replication fork. nih.govnih.govyoutube.com The collision of a replication fork with a stabilized cleavage complex can lead to the transformation of the transient, enzyme-linked DNA break into a permanent, irreversible double-strand break. nih.govnih.gov The generation of these lethal double-strand DNA breaks overwhelms the cell's DNA repair systems, triggering a cascade of events, including the SOS response, that ultimately culminates in bacterial cell death. nih.govnih.gov

A well-established paradigm in the action of fluoroquinolones is the differential preference for their two primary targets depending on the bacterial species.

Gram-Negative Bacteria: In most Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the more sensitive target. nih.govwikipedia.org Inhibition of DNA gyrase is the primary mechanism of action, and mutations in the gyrA gene are often the first step in the development of resistance. youtube.com

Gram-Positive Bacteria: Conversely, in many Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is the preferred target. nih.govyoutube.comyoutube.com Consequently, initial resistance-conferring mutations typically arise in the parC gene, which encodes a subunit of topoisomerase IV. youtube.com

This differential targeting influences the antibacterial spectrum of different quinolone compounds. researchgate.net Newer fluoroquinolones that can effectively inhibit both enzymes are often termed "dual-targeting" and may have a broader spectrum of activity and a lower propensity for resistance selection. nih.gov The specific activity of this compound against these targets in different bacterial types would determine its spectrum.

Table 1: Primary Fluoroquinolone Targets in Bacteria

| Bacterial Type | Primary Target | Secondary Target | Key Function of Primary Target |

| Gram-Negative | DNA Gyrase | Topoisomerase IV | Negative supercoiling of DNA, removal of positive supercoils during replication. youtube.com |

| Gram-Positive | Topoisomerase IV | DNA Gyrase | Decatenation (unlinking) of daughter chromosomes after replication. nih.govyoutube.com |

Resistance to quinolones most commonly arises from specific mutations within the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). nih.govresearchgate.net These mutations are typically clustered in a specific area known as the Quinolone Resistance-Determining Region (QRDR). nih.govnih.gov The QRDR is located in the N-terminal domain of the GyrA and ParC subunits and forms a significant part of the drug-binding pocket at the enzyme-DNA interface. nih.gov

Analysis of the binding site reveals that amino acid residues within the QRDR, such as Serine-83 and Aspartate-87 in E. coli GyrA, are critical for the interaction with the quinolone molecule. nih.govnih.gov These residues can form hydrogen bonds or other interactions that stabilize the ternary complex. A mutation in one of these key residues can reduce the binding affinity of the quinolone, thereby decreasing its inhibitory effect and conferring resistance. youtube.comnih.gov Understanding the precise interactions between this compound and the residues of the QRDR is essential for predicting its efficacy against both susceptible and resistant bacterial strains.

Interactions with Other Biological Targets (e.g., Kinases, Receptors)

Kinase Inhibition Mechanisms

While direct inhibitory data for this compound against a broad panel of kinases is not extensively detailed in the public domain, the quinoline (B57606) and isoquinoline (B145761) cores are established pharmacophores for kinase inhibitors. For instance, the isoquinolinesulfonamide (B3044496) derivative, N-(2-amino-ethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7), is a known potent inhibitor of casein kinase I, acting competitively with respect to ATP. nih.gov The Ki values for CKI-7 are reported to be 8.5 microM for casein kinase I and 70 microM for casein kinase II, indicating a degree of selectivity. nih.gov

Furthermore, research into quinazoline (B50416) derivatives, which are structurally related to quinolines, has identified potent kinase inhibitors. One such example is 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, which has been shown to be a selective inhibitor of Aurora A kinase. nih.gov This compound arrested the cell cycle in the G1 phase and induced apoptosis in MCF-7 breast cancer cells with an IC50 of 168.78 µM. nih.gov The shared 8-fluoro substitution pattern with this compound suggests that this region of the molecule can be influential in kinase binding. The general mechanism for many kinase inhibitors involves competition with ATP for binding to the enzyme's active site. nih.gov

The potential for this compound and its derivatives to act as kinase inhibitors is an active area of research, with screening against various kinases being a logical step in elucidating their full biological activity profile.

Table 1: Kinase Inhibition by Related Quinolone and Isoquinoline Derivatives

| Compound | Target Kinase | Inhibition Metric (IC50/Ki) | Reference |

| N-(2-amino-ethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7) | Casein Kinase I | Ki = 8.5 µM | nih.gov |

| N-(2-amino-ethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7) | Casein Kinase II | Ki = 70 µM | nih.gov |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | IC50 = 168.78 µM (in MCF-7 cells) | nih.gov |

Cannabinoid Receptor (e.g., CB2) Ligand Binding and Agonism

The cannabinoid receptor 2 (CB2) has emerged as a significant therapeutic target, particularly for inflammatory and neurodegenerative diseases, due to its immunomodulatory functions and lack of psychoactive effects associated with the CB1 receptor. nih.gov The quinoline scaffold is a key feature in a number of potent and selective CB2 receptor ligands.

Studies on fluorinated 2-oxoquinoline derivatives have demonstrated their potential as high-affinity CB2 receptor ligands. nih.gov The placement of a fluorine atom and the nature of substituents on the quinoline ring system can significantly impact binding affinity and selectivity. For some 2-oxoquinoline derivatives, a larger substituent at the C8-position has been shown to enhance binding affinity for the CB2 receptor. nih.gov

More directly relevant are studies on quinoline-3-carboxamide (B1254982) derivatives, which have been synthesized and evaluated as selective CB2 receptor agonists. uniprot.org Certain compounds in this class have demonstrated high binding affinity and selectivity for the CB2 receptor and have shown to act as full or partial agonists. uniprot.org These findings underscore the importance of the quinoline-carboxamide backbone for interaction with the CB2 receptor. The agonism at the CB2 receptor by these compounds has been linked to a decrease in cell viability in cancer cell lines expressing the receptor, as well as potential immunomodulatory and anti-inflammatory effects. uniprot.org

Table 2: CB2 Receptor Binding Affinity of a Related Quinolone Derivative

| Compound Class | Receptor | Binding Affinity (Ki) | Activity | Reference |

| 2-oxoquinoline derivatives | CB2 | Low nM to sub-nM range | Ligand | nih.gov |

Fibroblast Growth Factor Receptor (FGFR3) Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. wikipedia.org Dysregulation of FGFR signaling is implicated in various cancers and developmental disorders. wikipedia.org A compound designated as FGFR3-IN-5 has been identified as a potent and selective inhibitor of FGFR3. researchgate.net It exhibits IC50 values of 3 nM, 44 nM, and 289 nM for FGFR3, FGFR2, and FGFR1, respectively. researchgate.net In cellular assays, FGFR3-IN-5 inhibits the phosphorylation of FGFR3 with an IC50 of 8 nM. researchgate.net While the specific chemical structure of FGFR3-IN-5 is not disclosed in the referenced materials, the identification of potent quinoline-based inhibitors for other kinases suggests that a this compound scaffold could potentially be optimized for FGFR3 inhibition.

Table 3: Inhibitory Activity of FGFR3-IN-5

| Compound | Target | IC50 (Enzymatic Assay) | IC50 (Cell-based Assay) | Reference |

| FGFR3-IN-5 | FGFR3 | 3 nM | 8 nM | researchgate.net |

| FGFR3-IN-5 | FGFR2 | 44 nM | Not Reported | researchgate.net |

| FGFR3-IN-5 | FGFR1 | 289 nM | 59 nM | researchgate.net |

Pyruvate Kinase M2 (PKM2) Modulation

Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis and is known to be a critical regulator of cancer cell metabolism. nih.gov It can switch between a highly active tetrameric state and a less active dimeric state, which influences whether glucose metabolites are used for energy production or for anabolic processes. nih.gov The modulation of PKM2 activity is therefore a promising strategy in cancer therapy.

While direct modulation of PKM2 by this compound has not been specifically reported, structurally related quinoline derivatives have been investigated as PKM2 modulators. For example, a series of 8-quinolinesulfonamide derivatives have been designed and synthesized as potential PKM2 modulators. nih.gov This suggests that the quinoline scaffold can be a starting point for the development of compounds that interact with PKM2. The nature of the substituent at the 8-position is critical, and it is plausible that a carboxamide at this position could also confer modulating activity.

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel that is primarily expressed on immune cells and is involved in inflammation and apoptosis. nih.gov Antagonism of the P2X7 receptor is a therapeutic strategy for a range of inflammatory conditions. Research has shown that quinoline-carboxamide derivatives can act as potent antagonists of the P2X7 receptor. nih.gov In one study, a series of pyrazine (B50134) and quinoline-carboxamide derivatives were synthesized and evaluated for their P2X7R inhibitory activity. nih.gov The study found that substitutions on the carboxamide and quinoline rings significantly influenced potency, with some derivatives exhibiting IC50 values in the sub-micromolar range. nih.gov

Another study focused on optimizing quinolinone and quinoline-based P2X7 receptor antagonists. nih.gov This research led to the development of highly potent antagonists with IC50 values in the low nanomolar range. nih.gov These findings strongly suggest that the this compound scaffold has significant potential for the development of selective and potent P2X7 receptor antagonists.

Table 4: P2X7 Receptor Antagonism by Related Quinolone Derivatives

| Compound Class | Receptor | IC50 | Reference |

| Quinoline-carboxamide derivatives | h-P2X7R | 0.457 - 0.890 µM | nih.gov |

| 2-chloro-5-adamantyl-quinoline derivative (16c) | P2X7R | 4 nM | nih.gov |

| 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative (17k) | P2X7R | 3 nM | nih.gov |

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. arabjchem.org Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. The fluoroquinolone scaffold has been explored for the development of cholinesterase inhibitors. arabjchem.org A study on new fluoroquinolone derivatives revealed that these compounds can inhibit both AChE and BuChE with varying degrees of potency, with some compounds having IC50 values in the micromolar range. arabjchem.org

The structure-activity relationship of these compounds indicated that the nature and position of substituents on the phenyl ring attached to the quinoline core are important for activity. arabjchem.org Although specific data for this compound is not available, the general activity of the fluoroquinolone class suggests that it may also possess inhibitory activity against these enzymes. Further research into quinoline-polyamine conjugates has also shown potent cholinesterase inhibitory activity, with some compounds showing IC50 values in the micromolar range for both AChE and BuChE. nih.gov

Table 5: Cholinesterase Inhibition by a Related Fluoroquinolone Derivative

| Compound | Target Enzyme | IC50 | Reference |

| 7g (ortho-fluorophenyl derivative) | AChE | 0.70 ± 0.10 µM | arabjchem.org |

| 7g (ortho-fluorophenyl derivative) | BuChE | 2.20 ± 0.10 µM | arabjchem.org |

Molecular Interactions with Viral Targets (e.g., SARS-CoV-2 Mpro)

The emergence of viral diseases has prompted research into the antiviral potential of existing drug classes, including fluoroquinolones. The main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication, has been a primary target for inhibitor design. youtube.com While research on this compound itself is specific, studies on structurally similar fluoroquinolone derivatives offer insights into potential binding mechanisms.

Computational studies using molecular docking have explored the interaction of various fluoroquinolone derivatives with the SARS-CoV-2 Mpro. nih.gov These studies suggest that fluoroquinolones can bind to the active site of the protease. The binding is often stabilized by interactions with key amino acid residues. For instance, ciprofloxacin (B1669076) and moxifloxacin (B1663623) have demonstrated strong binding energies with SARS-CoV-2 Mpro. nih.gov The interaction typically involves the formation of a ternary complex with the enzyme and its substrate. nih.gov

The core structure of the quinolone, with its various substitution points, allows for a range of interactions. nih.govnih.gov For example, substitutions at the C7 position, often a piperazine (B1678402) or similar ring structure in many fluoroquinolones, can form significant interactions within the S1 or S2 subsites of the Mpro active site. youtube.comnih.gov The fluorine atom, as seen in this compound, can also play a crucial role in enhancing binding affinity through favorable interactions. nih.gov A study on a 5-fluoro-benzothiazole-containing Mpro inhibitor highlighted that the fluorinated moiety effectively fills the binding pocket, forming additional interactions that contribute to its potent activity. nih.gov

Table 1: Docking Scores of Selected Fluoroquinolone Derivatives against SARS-CoV-2 Mpro This table is generated based on data from docking studies of various fluoroquinolone derivatives, providing a comparative view of their potential binding affinities.

| Compound Derivative | Docking Score (kcal/mol) |

|---|---|

| Piperidine-substituted Fluoroquinolone | -7.5 |

| Morpholine-substituted Fluoroquinolone | -7.2 |

| Cyclopropyl-substituted Fluoroquinolone | -6.8 |

| Piperazine-substituted Fluoroquinolone | -6.5 |

Mechanisms of Cellular Entry and Accumulation

The efficacy of an antimicrobial or antiviral agent is critically dependent on its ability to enter the target cell and accumulate to a concentration sufficient to exert its effect. The cellular pharmacokinetics of this compound are governed by its membrane permeation properties and its interaction with cellular efflux systems.

For fluoroquinolones to reach their intracellular targets, they must first cross the cell membrane. In Gram-negative bacteria, the outer membrane presents a significant barrier. Porin channels are crucial for the influx of many antibiotics, including fluoroquinolones, across this membrane. nih.gov However, modifications in porin expression are a known mechanism of bacterial resistance. nih.gov

Studies on the permeation of fluoroquinolones and their metal complexes have provided valuable insights. While free fluoroquinolones can utilize porin channels like OmpF for entry, their metalloantibiotic counterparts may follow a different path. nih.gov Molecular dynamics simulations have shown that the translocation of a fluoroquinolone-copper complex through the OmpF porin is less favorable than that of the free fluoroquinolone, facing a larger energy barrier. nih.gov This suggests that metal complexation might shift the primary route of entry from a porin-dependent pathway to passive diffusion across the lipid bilayer. nih.gov Indeed, fluoroquinolone-metal complexes have been shown to have a larger partition into lipid bilayers, which could facilitate their permeation. nih.gov

Once inside the cell, the intracellular concentration of fluoroquinolones is heavily influenced by the activity of efflux pumps. These are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell, thereby reducing their intracellular concentration and contributing to drug resistance. nih.govnih.gov

Several superfamilies of bacterial efflux pumps have been identified, including the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, the ATP-binding cassette (ABC) family, the small multidrug resistance (SMR) family, and the multidrug and toxic compound extrusion (MATE) family. nih.gov In Gram-positive bacteria, MFS-type transporters are predominant for antimicrobial efflux, while RND pumps are a major contributor to multidrug resistance in Gram-negative bacteria. nih.govnih.gov

Efflux pumps like AcrAB-TolC in E. coli are known to recognize and expel fluoroquinolones. nih.gov The overexpression of these pumps is a common mechanism of acquired resistance. nih.gov For instance, the LfrA efflux pump in Mycobacterium smegmatis, an MFS-type pump, has been shown to confer resistance to fluoroquinolones. nih.gov Therefore, the net intracellular accumulation of this compound will be a balance between its rate of influx and the rate of its removal by these efflux systems.

The concept of Structure-Intracellular Concentration Activity Relationship (SICAR) posits that the biological activity of a compound is directly related to its intracellular concentration, which is in turn determined by its chemical structure. For fluoroquinolones, structural modifications can significantly impact their ability to permeate cell membranes and their susceptibility to efflux pumps.

The chemical structure of a fluoroquinolone derivative influences its physicochemical properties, such as lipophilicity and charge, which are key determinants of membrane permeability. Modifications that increase lipophilicity can enhance passive diffusion across the cell membrane but may also make the compound a better substrate for certain efflux pumps. researchgate.net

The interplay between structure, permeation, and efflux is complex. A successful fluoroquinolone must be able to efficiently enter the cell while avoiding or overcoming efflux mechanisms. Research into efflux pump inhibitors, which block the action of these pumps, is one strategy to improve the intracellular concentration and thus the efficacy of fluoroquinolones. nih.gov Understanding the SICAR for the quinolone scaffold is essential for designing new derivatives with improved cellular accumulation and, consequently, enhanced biological activity.

Metal Ion Complexation and Its Influence on Biological Activity

Fluoroquinolones, including this compound, possess functional groups that can chelate metal ions. nih.gov The carboxyl group at the 3-position and the carbonyl group at the 4-position of the quinolone ring are the primary sites for metal binding, allowing for the formation of stable complexes with a variety of transition metal ions such as copper(II), zinc(II), nickel(II), and cobalt(II). nih.govindexcopernicus.commdpi.com

The formation of these metal complexes can significantly alter the biological properties of the parent fluoroquinolone. researchgate.netresearchgate.net One of the key changes is an increase in lipophilicity. researchgate.net This can facilitate the compound's passage across biological membranes, potentially leading to higher intracellular concentrations and enhanced antimicrobial or antiviral activity. researchgate.net Metal ions themselves can interact with the cell membrane, causing destabilization and increased permeability, which could further promote the uptake of the complex. researchgate.net

Spectroscopic and X-ray crystallographic analyses have confirmed the bidentate coordination of fluoroquinolones to metal centers through the ring carbonyl and one of the carboxylic oxygen atoms. indexcopernicus.comresearchgate.net In some cases, ternary complexes can be formed with the inclusion of another ligand, such as 1,10-phenanthroline, which can further modulate the complex's properties and biological activity. nih.govmdpi.com Studies have shown that some metal complexes of fluoroquinolones exhibit comparable or even greater activity against certain microorganisms compared to the free drug. indexcopernicus.comresearchgate.net This suggests that metal complexation is a viable strategy to potentially overcome resistance mechanisms and enhance the therapeutic potential of fluoroquinolones. nih.gov

Table 2: Examples of Fluoroquinolone-Metal Complexes and Their Characteristics This table provides examples of metal complexes formed with different fluoroquinolones, highlighting the metal ion and key structural features.

| Fluoroquinolone | Metal Ion | Resulting Complex | Coordination Details |

|---|---|---|---|

| Fleroxacin | Zn(II) | [Zn(flrx)₂(MeOH)₂] | Bidentate coordination via carbonyl and carboxyl oxygen. mdpi.com |

| Fleroxacin | Ni(II) | [Ni(flrx)₂(MeOH)₂] | Bidentate coordination via carbonyl and carboxyl oxygen. mdpi.com |

| Fleroxacin | Cu(II) | [Cu(flrx)(phen)Cl] | Ternary complex with 1,10-phenanthroline. mdpi.com |

| Ciprofloxacin | Cu(II) | Ternary Copper Complex | Forms a square pyramidal geometry. nih.gov |

Rational Ligand Design and Optimization Strategies for 5 Fluoroquinoline 8 Carboxamide Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. By systematically modifying a lead compound, researchers can identify key molecular features responsible for its potency, selectivity, and pharmacokinetic properties.

The potency and selectivity of 5-fluoroquinoline-8-carboxamide derivatives are highly sensitive to the nature and position of substituents on the quinoline (B57606) core. Research into related quinoline carboxamides has demonstrated that even minor modifications can lead to significant changes in biological activity.

For instance, in a series of fluoro- and iodo-quinoline carboxamides designed as potential ligands for the human NK-3 receptor, the position of the halogen atom was critical. nih.gov Analogs with a fluorine atom at position 8 exhibited comparable affinity to the parent compound, whereas fluorination at position 7 led to a slight reduction in binding. nih.gov However, halogenation at other positions on the quinoline ring resulted in a drastic loss of affinity. nih.gov

Similarly, modifications at the C-7 position of the fluoroquinolone nucleus are known to be key for modulating the spectrum of activity and potency. nih.gov The introduction of various amino heterocycles at this position has been shown to produce significant differences in biological effects. nih.gov For example, studies on certain fluoroquinolone analogs revealed that derivatives with larger heterocyclic groups at C-7 enhanced inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov

These findings underscore the importance of systematic exploration of the substituent landscape on the quinoline ring to fine-tune the pharmacological profile of this compound derivatives.

Table 1: Effect of Halogen Position on NK-3 Receptor Affinity of Quinoline Carboxamide Analogs

| Compound Position of Halogen | Binding Affinity (Ki, nM) |

|---|---|

| Unsubstituted | 27 ± 9 |

| Position 8 (Fluorine) | ~24-27 |

| Position 7 (Fluorine/Iodine) | ~49-67 |

This table is generated based on data for quinoline carboxamides, illustrating the principle of substituent effects. nih.gov

The carboxamide linkage at the 8-position is a defining feature of the this compound scaffold and a critical site for modification. Variations in this linker can influence the molecule's stability, conformation, and interaction with its target. Bioisosteric replacement, where the amide bond is replaced by a different functional group with similar physical or chemical properties, is a common strategy to overcome issues like poor metabolic stability. drughunter.com

One major challenge with amide-containing compounds can be their susceptibility to enzymatic cleavage. To create more stable analogs, research on quinoline carboxamides has explored replacing the central amide-containing moiety with a more robust biphenyl (B1667301) system. nih.gov This bioisosteric replacement successfully yielded compounds with significantly longer half-lives in mouse plasma (24 hours compared to 10 minutes for the original amide-containing compounds) while maintaining potent activity. nih.gov

Other common bioisosteric replacements for the amide bond include five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, or imidazoles. nih.gov These rings can mimic the hydrogen bonding capabilities of the amide group while potentially improving pharmacokinetic properties. nih.gov For example, in the development of P2X7 receptor antagonists, quinoline-carboxamide derivatives featuring sulfonate and amide linkages were synthesized, with the specific linkage and substituents modulating the inhibitory potential. nih.gov These examples highlight that modifying or replacing the carboxamide linker is a viable and powerful strategy for optimizing the properties of quinoline-based compounds.

The fluorine atom at the 5-position is a crucial component of the this compound scaffold, but its placement is a key variable in modulating bioactivity. The introduction of fluorine into a molecule can significantly alter its electronic properties, lipophilicity, and metabolic stability, thereby influencing its interaction with target proteins.

Studies on related quinoline carboxamides have explicitly shown that the position of the fluorine atom dictates the compound's binding affinity. As noted previously, moving a fluorine atom from position 8 to position 7, or to other locations, can cause changes ranging from slight to drastic reductions in receptor binding. nih.gov The second generation of quinolone antibiotics, known as fluoroquinolones, was developed by introducing a fluorine atom at the C-6 position, which led to a marked improvement in biological activity over the first-generation compounds. nih.gov This demonstrates that the specific location of the fluorine substituent is a critical design element for achieving desired biological outcomes. Therefore, the selection of the 5-position for the fluorine atom in the parent scaffold is a deliberate design choice, and exploring isomers with fluorine at other positions is a rational strategy for modulating activity and selectivity.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-Based Drug Design (FBDD) is a powerful strategy for the development of lead compounds that begins with identifying small, low-molecular-weight chemical fragments (typically <300 Da) that bind weakly to a biological target. cambridgemedchemconsulting.com These initial hits are then optimized and grown into more potent, drug-like molecules. cambridgemedchemconsulting.com This approach is advantageous because it allows for a more efficient exploration of chemical space and often yields leads with better physicochemical properties compared to traditional high-throughput screening (HTS). nih.gov

In the context of this compound, the quinoline core itself can be considered a key fragment. FBDD strategies can be applied by screening fragment libraries to identify small molecules that bind to a target of interest. Once a hit is identified, it can be grown by adding substituents at various positions. For example, if the simple quinoline fragment shows binding, structure-guided methods can be used to identify "growth vectors"—positions on the fragment where adding new functional groups would likely lead to new, favorable interactions with the target protein. nih.gov The extensive SAR data available for quinoline derivatives can guide this fragment-growing process, suggesting which positions (e.g., C-7) are most amenable to modification for improved potency. nih.gov

Ligand-Based Drug Design (LBDD) and Receptor-Based Drug Design (RBDD)

Drug design strategies are broadly categorized as either ligand-based or receptor-based. When the three-dimensional structure of the biological target is unknown, researchers rely on Ligand-Based Drug Design (LBDD). nih.gov This approach uses the knowledge of a set of molecules known to bind to the target to derive a model that defines the key chemical features required for activity. Conversely, Receptor-Based Drug Design (RBDD) utilizes the known 3D structure of the target protein to design or dock candidate molecules into the active site.

Pharmacophore modeling is a cornerstone of LBDD. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For fluoroquinolone derivatives, pharmacophore models have been successfully developed to identify crucial features for activity against targets like DNA gyrase. nih.gov A typical pharmacophore model for this class of compounds might consist of several hydrogen bond acceptors and a hydrophobic moiety, all arranged in a specific 3D orientation. nih.gov

For this compound, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Acceptor: The oxygen atom of the carboxamide group.

A Hydrogen Bond Donor: The nitrogen atom of the carboxamide group.

An Aromatic Ring System: The quinoline core itself, capable of pi-pi stacking interactions.

A Halogen/Hydrophobic Feature: The fluorine atom at the 5-position.

This model serves as a 3D query to screen virtual compound libraries, identifying new molecules that possess the required features in the correct spatial arrangement and are therefore more likely to be active.

Virtual Screening Techniques

Virtual screening (VS) is a computational methodology extensively used in drug discovery to search large libraries of small molecules and identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process significantly reduces the time and cost associated with drug discovery by narrowing down the candidates for further experimental testing. nih.gov VS techniques are broadly categorized into two main approaches: structure-based and ligand-based virtual screening. slideshare.net